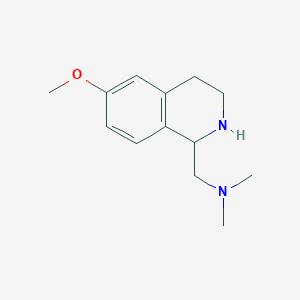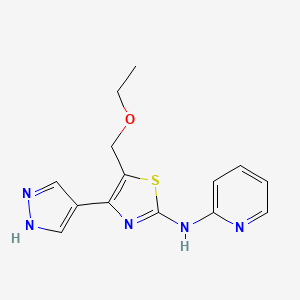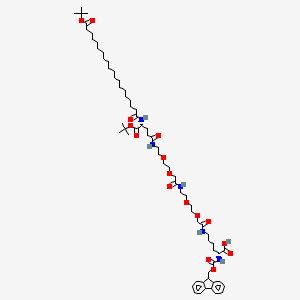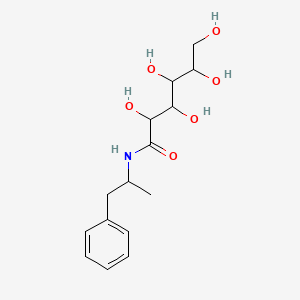
1-Methyl-4-(4-nitroimidazol-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(4-nitroimidazol-1-yl)piperidine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine typically involves the reaction of 1-methylpiperidine with 4-nitroimidazole. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as basification, extraction with dichloromethane, drying over anhydrous sodium sulfate, and concentration under reduced pressure .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of bases like sodium hydroxide and solvents like dichloromethane.
Major Products:
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms of the imidazole ring.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-Methyl-4-(4-nitroimidazol-1-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antiviral activities .
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-(4-nitro-1H-pyrazol-1-yl)methyl)piperidine
- 2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid methyl ester
- 1-Methyl-4-(piperidin-4-yl)piperazine
Comparison: 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities due to the presence of the nitro group and the specific positioning of the methyl and piperidine groups .
Propriétés
Formule moléculaire |
C9H14N4O2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
1-methyl-4-(4-nitroimidazol-1-yl)piperidine |
InChI |
InChI=1S/C9H14N4O2/c1-11-4-2-8(3-5-11)12-6-9(10-7-12)13(14)15/h6-8H,2-5H2,1H3 |
Clé InChI |
GWWUXGHFSUUFBD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)N2C=C(N=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)
